![molecular formula C20H12Br2N2O2S2 B2804566 5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide CAS No. 391224-13-8](/img/structure/B2804566.png)

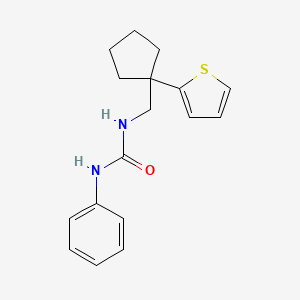

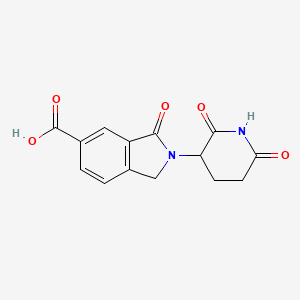

5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains two bromothiophene groups, a naphthalene group, and an amide group . Bromothiophenes are derivatives of thiophene, a five-membered ring with four carbon atoms and one sulfur atom .

Chemical Reactions Analysis

Bromothiophenes can react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . They can also undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Bromothiophenes are generally soluble in organic solvents but insoluble in water .Applications De Recherche Scientifique

Photochemical Synthesis

Research on the photochemical behavior of halogenated thiophenes, such as the arylation of 5-halogenothiophene-2-carbonitrile and methyl 5-halogenothiophene-2-carboxylate, underscores the utility of these compounds in synthesizing aryl and heteroaryl derivatives through photochemical processes. This method facilitates the production of complex organic molecules, including naturally occurring bithiophenes, demonstrating the relevance of thiophene derivatives in organic synthesis and material science (D’Auria et al., 1989).

Electronic and Nonlinear Optical Properties

The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions and their study for electronic and nonlinear optical properties through DFT calculations exemplify the application of thiophene derivatives in exploring electronic materials. This research highlights the influence of thiophene on the electronic delocalization and nonlinear optical (NLO) behavior, useful for developing advanced materials for electronic and photonic applications (Ahmad et al., 2021).

Synthesis of Functionalized Thiophene Derivatives

The development of thiophene-based amide derivatives through various catalytic approaches, and their subsequent study for chemical reactivity and NLO properties, illustrate the potential of thiophene derivatives in creating materials with desired electronic and optical properties. This research is indicative of the strategic importance of thiophene compounds in synthesizing materials with potential applications in organic electronics and photonics (Kanwal et al., 2022).

Spasmolytic Activity and Drug Design

The design and synthesis of thiophene-based derivatives for spasmolytic activity represent another dimension of thiophene derivatives' application, underscoring their potential in medicinal chemistry. The study of these compounds for their spasmolytic effects, alongside structural and electronic property analyses through DFT calculations, suggests the viability of thiophene compounds in developing new therapeutic agents (Rasool et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[5-[(5-bromothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2N2O2S2/c21-17-9-7-15(27-17)19(25)23-13-5-1-3-11-12(13)4-2-6-14(11)24-20(26)16-8-10-18(22)28-16/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYASBHSLOTATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Br)C(=C1)NC(=O)C4=CC=C(S4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![N-(3,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2804502.png)

![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2804505.png)

![N-[1-[5-(Propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2804506.png)